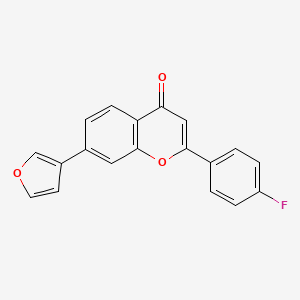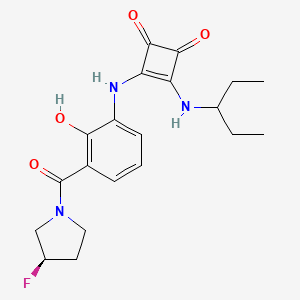
Duocarmycin SA intermediate-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Duocarmycin SA intermediate-1 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound is derived from the natural product duocarmycin SA, which was isolated from Streptomyces bacteria.
Métodos De Preparación
The synthesis of Duocarmycin SA intermediate-1 involves several steps, starting from indoline derivatives. One common synthetic route includes the conversion of indoline to an iodide derivative, followed by a palladium-catalyzed Mizoroki-Heck reaction with a dehydroalanine derivative to yield the desired intermediate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Key steps in the synthesis include:
Conversion of indoline to iodide: This step involves the use of reagents such as iodine and a base.
Mizoroki-Heck reaction: This palladium-catalyzed reaction requires a dehydroalanine derivative and a suitable palladium catalyst.
Análisis De Reacciones Químicas
Duocarmycin SA intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The intermediate can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major products formed from these reactions include various derivatives of the intermediate, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Duocarmycin SA intermediate-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for other duocarmycin derivatives.
Biology: It is studied for its interactions with DNA and its potential to induce DNA damage.
Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in the development of antibody-drug conjugates and prodrugs
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules
Mecanismo De Acción
Duocarmycin SA intermediate-1 exerts its effects by alkylating DNA. The compound binds to the minor groove of DNA and forms covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparación Con Compuestos Similares
Duocarmycin SA intermediate-1 is similar to other compounds in the duocarmycin family, such as:
Duocarmycin A: Another potent DNA-alkylating agent with similar structural features.
CC-1065: A natural product with a similar mechanism of action but different structural characteristics.
Yatakemycin: A related compound with even higher cytotoxicity
What sets this compound apart is its synthetic accessibility and potential for modification, making it a valuable tool in the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C30H35IN2O8 |
|---|---|
Peso molecular |
678.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
Clave InChI |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)





